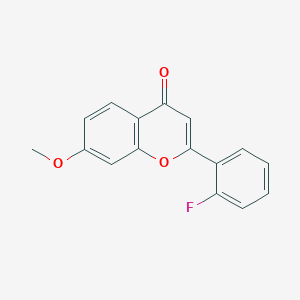
2-(2-Fluorophenyl)-7-methoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Fluorophenyl)-7-methoxychromen-4-one” is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans. Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. In this case, the chromen-4-one structure has a fluorophenyl group at the 2-position and a methoxy group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with the fluorophenyl and methoxy groups attached at the 2 and 7 positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the fluorophenyl and methoxy groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Drug Development
2-(2-Fluorophenyl)-7-methoxychromen-4-one derivatives have shown significant potential in anticancer drug development. A study by Chou et al. (2010) discusses the synthesis and evaluation of new 2-phenylquinolin-4-ones (2-PQs) derivatives, including 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), showing significant inhibitory activity against various tumor cell lines. This includes the analogue 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), which selectively inhibited cancer cell lines and demonstrated efficacy in a Hep3B xenograft nude mice model, suggesting its potential as a clinical candidate for cancer treatment (Chou et al., 2010).
Fluorescence-Based Applications
The compound's fluorescence properties have been explored for various applications. Uchiyama et al. (2006) described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, which exhibits strong fluorescence in protic solvents. This property makes it applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Crystal Structure Analysis
The crystal structures of similar compounds, such as 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, have been analyzed to understand their molecular interactions and properties. Pham et al. (2019) reported on the synthesis and structure of this compound, providing insights into the molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Pham et al., 2019).
Potential in Organic Solar Cell Materials
Anizaim et al. (2020) investigated organometallic compounds containing fluoro and methoxy-fluoro acceptor units for application in dye-sensitized solar cells (DSSCs). This research highlights the potential of compounds like this compound in renewable energy technology, particularly in improving the efficiency of solar cells (Anizaim et al., 2020).
Application in Sensing pH and Metal Cations
Tanaka et al. (2001) explored the application of related compounds in sensing pH changes and specific metal cations. Their study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue demonstrated the compounds' sensitivity to pH changes and selectivity in metal cation detection (Tanaka et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUOCZQTGICHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)




![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)


![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)